6-methoxy-1H-indazol-3-ol
Description
Significance of Indazole Heterocycles in Contemporary Chemical Research
Indazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structural motif is a cornerstone in the development of new pharmaceutical agents due to its versatile chemical nature and broad spectrum of biological activities. irma-international.orgnih.govigi-global.com The presence of two nitrogen atoms in the pyrazole ring allows for various interactions with biological targets, and the fused benzene ring provides a scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Indazole derivatives have been successfully incorporated into a range of clinically used drugs and are prevalent in ongoing drug discovery programs. irma-international.orgnih.gov Their therapeutic applications are diverse, encompassing treatments for cancer, inflammation, infectious diseases, and neurological disorders. nih.gov The ability of the indazole ring to exist in different tautomeric forms, primarily the 1H- and 2H-isomers, further contributes to its chemical diversity and biological promiscuity. nih.gov The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov
Structural Context of 6-Methoxy-1H-indazol-3-ol within the Indazole Framework
This compound is a specific derivative of the indazole core. Its structure is characterized by a methoxy (B1213986) group (-OCH3) attached to the 6th position of the benzene ring and a hydroxyl group (-OH) at the 3rd position of the pyrazole ring. The "1H" designation indicates that the nitrogen atom at the 1st position of the pyrazole ring bears a hydrogen atom.
The presence of both a methoxy and a hydroxyl group on the indazole scaffold imparts unique electronic and steric properties to the molecule. smolecule.com The methoxy group is an electron-donating group, which can influence the reactivity of the benzene ring. The hydroxyl group at the 3-position allows the compound to exist in tautomeric equilibrium with its keto form, 6-methoxy-1,2-dihydroindazol-3-one. This tautomerism can be crucial for its interaction with biological targets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H8N2O2 | smolecule.comuni.lubldpharm.com |
| Molecular Weight | 164.16 g/mol | bldpharm.com |
| IUPAC Name | 6-methoxy-1,2-dihydroindazol-3-one | uni.lu |
| SMILES | COC1=CC2=C(C=C1)C(=O)NN2 | uni.lu |
| InChI | InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) | uni.lu |
| CAS Number | 82722-06-3 | bldpharm.com |
Overview of Research Significance Pertaining to this compound and its Derivatives
The specific combination of the methoxy and hydroxyl groups on the indazole framework makes this compound and its derivatives subjects of considerable research interest. These compounds serve as versatile building blocks in organic synthesis, allowing for the creation of more complex molecules. smolecule.com
Derivatives of this compound have been investigated for a variety of potential therapeutic applications. Research has indicated that compounds with the indazole scaffold can act as inhibitors of various enzymes, including protein kinases, which are crucial regulators of cell signaling pathways. smolecule.com For instance, certain indazole derivatives have been explored as inhibitors of fibroblast growth factor receptors (FGFR), which play a role in cancer development. nih.gov The structural modifications of the indazole core, including the introduction of substituents like the methoxy group, are key to achieving selectivity and potency against specific kinase targets.
Furthermore, the anti-inflammatory potential of indazole derivatives is an active area of research. smolecule.com The ability to modulate inflammatory pathways is a critical therapeutic goal for a host of diseases. The unique electronic and hydrogen-bonding properties of this compound make it an attractive starting point for the design of novel anti-inflammatory agents.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAHLLCCMSTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512874 | |
| Record name | 6-Methoxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787580-89-6 | |
| Record name | 6-Methoxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Tautomeric Equilibrium and Conformational Dynamics of 6 Methoxy 1h Indazol 3 Ol
Experimental Approaches for Tautomer Identification and Quantification
The elucidation of the tautomeric equilibrium of 6-methoxy-1H-indazol-3-ol, which primarily involves the interconversion between the enol (this compound) and keto (6-methoxy-1H-indazol-3(2H)-one) forms, relies on a suite of sophisticated experimental techniques. These methods not only confirm the presence of different tautomers but also provide quantitative insights into their relative populations under various conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy stands as a cornerstone in the study of tautomerism. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure and the dynamic exchange between tautomers.
In the case of indazole derivatives, the chemical shifts of the protons and carbons in the heterocyclic ring are particularly sensitive to the tautomeric form. For instance, studies on related indazole compounds have shown that the chemical shifts of the carbon at the 3-position (C3) differ significantly between the enol and keto forms. The presence of distinct sets of signals in the NMR spectrum is a clear indicator of the co-existence of multiple tautomeric species in solution.
The quantification of the tautomeric ratio can be achieved by integrating the signals corresponding to each form in the ¹H NMR spectrum. The relative areas of these peaks directly correlate to the molar ratio of the tautomers in the sample. Furthermore, advanced NMR techniques, such as variable temperature NMR, can be employed to study the kinetics of the tautomeric interconversion. By monitoring the changes in the NMR spectrum as a function of temperature, researchers can determine the thermodynamic parameters of the equilibrium.
X-Ray Crystallography:
While NMR spectroscopy provides invaluable information about the behavior of molecules in solution, X-ray crystallography offers a definitive snapshot of the molecular structure in the solid state. For tautomeric compounds, the crystal structure can reveal which form is preferentially stabilized in the crystalline lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is another powerful tool for investigating tautomeric equilibria. The electronic transitions within a molecule are highly dependent on its conjugation system, which often differs between tautomers. Consequently, the enol and keto forms of this compound are expected to exhibit distinct absorption spectra.
By analyzing the UV-Vis spectra of the compound in various solvents of differing polarities, researchers can observe shifts in the absorption maxima and changes in the molar absorptivity. These changes can be correlated with the shifting of the tautomeric equilibrium. For example, a study on the keto-enol tautomerism of methoxy-substituted 1,3-diphenylpropane-1,3-diones demonstrated that the position of the methoxy (B1213986) group influences the UV absorption spectrum and the equilibrium constant. nih.gov This principle can be applied to quantify the relative amounts of each tautomer of this compound in solution by deconvolution of the overlapping absorption bands.
The following table summarizes the key experimental techniques and the information they provide in the study of the tautomerism of this compound:
| Experimental Technique | Information Provided |
| ¹H NMR Spectroscopy | Identification of tautomers through distinct chemical shifts. Quantification of tautomer ratios via signal integration. |
| ¹³C NMR Spectroscopy | Confirmation of tautomeric forms based on characteristic chemical shifts of ring carbons. |
| X-Ray Crystallography | Definitive determination of the predominant tautomer in the solid state. Provides precise bond lengths and angles. |
| UV-Vis Spectroscopy | Identification of tautomers through different absorption maxima. Quantification of tautomer ratios in solution. |
Solvent Effects on Tautomeric Equilibrium:
The position of the tautomeric equilibrium is often highly sensitive to the nature of the solvent. Polar protic solvents, for instance, can stabilize one tautomer over another through hydrogen bonding interactions. Conversely, nonpolar aprotic solvents may favor a different tautomeric form.
Systematic studies involving a range of solvents with varying polarities and hydrogen-bonding capabilities are crucial for a comprehensive understanding of the tautomeric behavior of this compound. By correlating the observed tautomer ratios with solvent parameters, it is possible to gain insights into the intermolecular forces that govern the equilibrium. Computational studies often complement these experimental findings by modeling the solvent effects and providing a theoretical basis for the observed trends.
Advanced Synthetic Methodologies for 6 Methoxy 1h Indazol 3 Ol and Its Analogues
Strategies for the Construction of the Indazole Core
The construction of the indazole nucleus can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed annulation sequences. These methods offer diverse pathways to access a wide range of substituted indazoles, starting from readily available aromatic precursors.
Cyclization Reactions
Cyclization reactions are foundational in indazole synthesis, typically involving the formation of the crucial N-N bond or a C-N bond to close the pyrazole (B372694) ring. The choice of starting material dictates the specific cyclization strategy employed.
The synthesis of indazol-3-ones (the tautomeric form of indazol-3-ols) from substituted benzoic acids is a classical yet effective approach. This method typically proceeds via an o-halobenzoic acid derivative, which is first converted to a benzohydrazide. Subsequent intramolecular cyclization yields the desired indazolone core.
A notable example involves the preparation of indazolones from corresponding o-bromobenzohydrazides. The synthesis begins with the formation of the hydrazide from the parent benzoic acid. This intermediate can then be cyclized under mild, metal-free conditions to afford the indazolone product. This strategy provides a modular approach to variously substituted indazolones. organic-chemistry.org
The general sequence can be summarized as:
Activation of Benzoic Acid: The carboxylic acid group of an o-substituted benzoic acid (e.g., 2-bromo-5-methoxybenzoic acid) is activated, often by conversion to an acyl chloride or ester.
Hydrazide Formation: The activated benzoic acid derivative is reacted with a hydrazine to form the corresponding o-substituted benzohydrazide.
Intramolecular Cyclization: The benzohydrazide undergoes an intramolecular nucleophilic substitution, where the terminal nitrogen of the hydrazine moiety displaces the ortho-substituent (typically a halogen), leading to the formation of the indazol-3-one ring.
This pathway is particularly useful for synthesizing N2-substituted indazolones by employing a substituted hydrazine in the second step.
Table 1: Synthesis of Indazolones from o-Bromobenzohydrazides organic-chemistry.org
| Starting Material (o-Bromobenzohydrazide) | Product (Indazolone) | Conditions |
| N'-phenyl-2-bromobenzohydrazide | 2-phenyl-1H-indazol-3(2H)-one | Metal-free, mild conditions |
| N'-methyl-2-bromobenzohydrazide | 2-methyl-1H-indazol-3(2H)-one | Metal-free, mild conditions |
A practical and widely used method for preparing the indazole core involves the condensation of an o-substituted benzaldehyde with hydrazine. The key step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. Ortho-fluorobenzaldehydes have proven to be particularly effective substrates for this reaction. researchgate.net
The reaction of o-fluorobenzaldehydes with hydrazine hydrate proceeds via nucleophilic aromatic substitution (SNAr). The initial condensation forms the corresponding hydrazone. Subsequent heating promotes the intramolecular displacement of the highly activated fluorine atom by the terminal nitrogen of the hydrazone, yielding the indazole ring. A significant advantage of using o-fluorobenzaldehydes is the avoidance of the competitive Wolff-Kishner reduction that can occur with other halo-benzaldehydes. researchgate.net
To further refine this method and prevent side reactions, the O-methyloxime derivatives of the benzaldehydes can be used. The major E-isomers of these oximes react efficiently with hydrazine to produce the desired indazoles, effectively suppressing the formation of fluorotoluene byproducts. researchgate.net
Table 2: Synthesis of Indazoles from Substituted o-Fluorobenzaldehydes researchgate.net
| o-Fluorobenzaldehyde Derivative | Hydrazine Source | Product | Yield |
| 2-Fluoro-5-methylbenzaldehyde | Hydrazine hydrate | 6-Methyl-1H-indazole | 55-60% |
| 2,4-Difluorobenzaldehyde | Hydrazine hydrate | 5-Fluoro-1H-indazole | 50-55% |
| 2-Fluoro-4-chlorobenzaldehyde | Hydrazine hydrate | 7-Chloro-1H-indazole | 50-60% |
Modern synthetic chemistry has introduced elegant intramolecular oxidative cyclization methods that form the indazole N-N bond through C-H functionalization. These protocols offer high efficiency and functional group tolerance.
One prominent strategy is the silver(I)-mediated intramolecular oxidative C–H amination. This method allows for the construction of various 1H-indazoles from readily accessible N-aryl benzamidines or similar precursors. The reaction is efficient for synthesizing a variety of 3-substituted indazoles that are otherwise difficult to prepare. Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. This approach has been successfully applied to synthesize analogues such as Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate.
Another advanced protocol involves a transition-metal-free oxidative C-N coupling. This method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and dioxygen as the terminal oxidant to synthesize 1H-indazoles from easily prepared hydrazones. This aerobic oxidation demonstrates excellent reactivity and a broad substrate scope.
Furthermore, an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines provides access to all three tautomeric forms of indazoles. organic-chemistry.org By optimizing conditions using ammonium molybdate and hydrogen peroxide, this method can selectively generate 1H-, 2H-, and 3H-indazoles, tolerating various substituents like methoxy (B1213986) groups. organic-chemistry.org
Table 3: Examples of Intramolecular Oxidative Cyclization for Indazole Synthesis
| Precursor | Method | Key Reagents | Product Analogue | Reference |
| N-(4-methoxyphenyl)benzimidamide derivative | Silver-mediated C-H amination | AgOAc | Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | |
| Benzaldehyde Hydrazone | Aerobic Oxidative C-N Coupling | TEMPO, O₂ | 3-Phenyl-1H-indazole | |
| 2-(aminomethyl)-4-methoxyaniline | N-N Bond-Forming Oxidative Cyclization | (NH₄)₂MoO₄, H₂O₂ | 6-Methoxy-1H-indazole | organic-chemistry.org |
Transition-Metal-Catalyzed C-H Activation/Annulation Sequences
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. These methods often involve sequential C-H activation and annulation steps, providing a highly step-economical route to functionalized indazoles.
Palladium catalysis is at the forefront of C-H activation strategies for indazole synthesis. These reactions typically employ a directing group to guide the palladium catalyst to a specific C-H bond for activation, followed by annulation with a coupling partner.
One such approach describes a palladium-catalyzed double C(sp²)–H bond functionalization. researchgate.net This process is triggered by a sequential nitration/cyclization cascade to afford indazoles under mild conditions. The transformation is achieved through the chelate-assisted cleavage of two C–H bonds, involving the nitration of a sulfonyl hydrazide and subsequent intramolecular C–N bond formation. researchgate.net
Another powerful strategy is the palladium-catalyzed annulation involving multiple C-H activations. For instance, a three-component reaction can be designed where an aryl iodide, a maleimide, and a methylating agent combine to form complex tricyclic scaffolds fused with a succinimide ring. Depending on the substrate, these reactions can involve dual or even triple C-H activation events, rapidly building molecular complexity.
These advanced palladium-catalyzed methods represent a powerful tool for constructing complex indazole-containing molecules from simple, readily available starting materials, offering pathways that are inaccessible through traditional cyclization chemistry.
Rhodium-Catalyzed Cyclization Methodologies
Rhodium catalysis has emerged as a powerful tool for the synthesis of indazoles through C-H bond activation and functionalization. nih.govosti.gov A prominent strategy involves the Rh(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes to afford N-aryl-2H-indazoles. nih.gov This reaction proceeds via a regioselective C-H bond addition of the azobenzene to the aldehyde, followed by a cyclative capture mechanism. nih.govnih.gov The azo moiety not only directs the C-H activation but also acts as an internal nucleophile to trap the aldehyde addition product, leading to the formation of the indazole ring. nih.gov
This methodology demonstrates broad functional group tolerance, accommodating a wide variety of substituted azobenzenes and aldehydes. nih.gov For instance, the reaction of (E)-1-(3-methoxyphenyl)-2-phenyldiazene with benzaldehyde, catalyzed by [Cp*RhCl2]2, yields 6-methoxy-2,3-diphenyl-2H-indazole, a key analogue. amazonaws.com The regioselectivity of the C-H functionalization can be controlled by the electronic properties of the substituents on the azobenzene. nih.gov Electron-rich phenyl rings are preferentially functionalized. nih.gov Furthermore, the development of removable aryl groups for the nitrogen atom allows for the synthesis of N-unsubstituted indazoles, expanding the synthetic utility of this method. nih.govnih.gov Other rhodium-catalyzed reactions, such as the [4+2]-type annulation of 1H-indazoles with propargyl alcohols, provide access to more complex fused polycyclic aza-aromatics. rsc.org
Table 1: Examples of Rhodium-Catalyzed Synthesis of Indazole Analogues
| Starting Material 1 | Starting Material 2 | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Azobenzene | Benzaldehyde | [Cp*RhCl2]2 | 2,3-Diphenyl-2H-indazole | 76% | amazonaws.com |
| (E)-1-(3-methoxyphenyl)-2-phenyldiazene | Benzaldehyde | [Cp*RhCl2]2 | 6-Methoxy-2,3-diphenyl-2H-indazole | 61% | amazonaws.com |
| 4-Nitro-substituted azobenzene | Benzaldehyde | [Cp*RhCl2]2 | 6-Nitro-2,3-diphenyl-2H-indazole | 62% (9:1 regioselectivity) | nih.gov |
Copper-Catalyzed Cyclization Strategies
Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of the 1H-indazole core. A key approach is the intramolecular N-arylation of ortho-halogenated arylhydrazones. beilstein-journals.org While methods often utilize ortho-bromo derivatives, recent advancements have focused on the use of more readily available and less expensive ortho-chloroarylhydrazones. beilstein-journals.org
The reaction typically involves heating the ortho-chlorinated arylhydrazone with a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like potassium hydroxide (KOH) and a ligand, commonly 1,10-phenanthroline, in a high-boiling solvent like N,N-dimethylformamide (DMF). beilstein-journals.org This protocol has been successfully applied to synthesize a range of N-phenyl and novel N-thiazolyl-1H-indazoles. beilstein-journals.org Although yields can be moderate, this method expands the accessibility of diverse indazole derivatives from inexpensive starting materials. beilstein-journals.org Other copper-mediated approaches include the cyclization of ortho-haloaryl N-tosylhydrazones, which can be promoted by copper(I) oxide. researchgate.net
Nickel-Catalyzed Functionalizations
Nickel catalysis is increasingly utilized for the functionalization of the pre-formed indazole nucleus, particularly at the C3 position. While not a cyclization method for forming the core ring, these functionalizations are critical for synthesizing diverse analogues. A notable example is the nickel(II)-catalyzed direct C3-acylation of 2H-indazoles using aldehydes as the acyl source. rsc.org This method, which likely proceeds through a radical pathway initiated by tert-butyl hydroperoxide (TBHP), offers a convenient and economical route to 3-acyl-2H-indazoles with yields up to 91%. rsc.org
This direct C-H functionalization strategy avoids the need for pre-functionalized indazoles (e.g., 3-haloindazoles) and tolerates a variety of substituted 2H-indazoles. rsc.org The resulting 3-acyl indazoles are versatile intermediates that can be further elaborated. For instance, a subsequent Baeyer-Villiger oxidation could potentially convert the acyl group into a hydroxyl group, providing a two-step route to indazol-3-ol derivatives.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and highly convergent reaction for constructing five-membered heterocyclic rings, including the pyrazole moiety of the indazole system. wikipedia.org A common strategy for indazole synthesis involves the [3+2] cycloaddition of an aryne with a diazo compound. organic-chemistry.org
In this approach, an aryne is generated in situ, typically from an ortho-(trimethylsilyl)aryl triflate in the presence of a fluoride source like cesium fluoride (CsF). organic-chemistry.org The aryne then reacts with a diazo compound, which can also be generated in situ from reagents like N-tosylhydrazones, to form the indazole ring. organic-chemistry.org This method is highly versatile, allowing for the synthesis of a wide range of substituted indazoles under mild conditions. organic-chemistry.org The reaction of α-substituted α-diazomethylphosphonates with arynes has been shown to efficiently produce 3-substituted-1H-indazoles. nih.govnih.gov The reaction is a prime example of click chemistry, characterized by its high efficiency and regioselectivity. wikipedia.org This strategy is particularly useful for accessing indazoles that might be difficult to synthesize through traditional condensation or cyclization pathways. unito.itmdpi.com
Reductive Cyclization Pathways
Reductive cyclization represents a classical and effective strategy for the synthesis of the 1H-indazole ring system. One of the most established methods is the cyclization of ortho-nitrobenzyl derivatives. A modern variation involves the reductive cyclization of ortho-nitro-ketoximes. semanticscholar.org This transformation formally removes three oxygen atoms from the starting material, with the mechanism likely involving deoxygenation of both the nitro and oxime functionalities, followed by N-N bond formation. semanticscholar.org
Another significant reductive cyclization is the Cadogan reaction. A one-pot procedure has been developed that involves the initial condensation of an ortho-nitrobenzaldehyde with an amine (aliphatic or aromatic) to form an ortho-imino-nitrobenzene intermediate. organic-chemistry.org This intermediate then undergoes reductive cyclization promoted by a phosphine reagent, such as tri-n-butylphosphine, to afford the corresponding 2H-indazole in moderate to excellent yields. organic-chemistry.org This operationally simple method proceeds under mild conditions (e.g., 80 °C in isopropanol) and avoids the need to isolate the intermediate, enhancing its practicality. organic-chemistry.org The reaction tolerates a diverse range of electronic substituents on both the aldehyde and amine components. organic-chemistry.org
Regioselective Introduction of the 6-Methoxy Group
The position of the methoxy group on the indazole's benzene (B151609) ring significantly influences its biological activity. Therefore, regioselective control during synthesis is paramount. The 6-methoxy group can be introduced in two primary ways: by using a starting material that already contains the methoxy group in the correct position or by functionalizing the indazole core post-synthesis.
In syntheses starting from substituted benzenes, such as the reductive cyclization of a substituted o-nitrobenzaldehyde, the methoxy group's position is predetermined by the starting material. For example, using 4-methoxy-2-nitrobenzaldehyde in a Cadogan reductive cyclization would lead directly to a 6-methoxy-substituted indazole. organic-chemistry.org Similarly, in rhodium-catalyzed syntheses, a starting material like (E)-1-(3-methoxyphenyl)-2-phenyldiazene ensures the methoxy group is incorporated at the desired position in the final indazole product. amazonaws.com
Post-cyclization functionalization is more challenging due to the potential for multiple reactive sites on the indazole ring. Direct electrophilic aromatic substitution on the indazole core can lead to mixtures of isomers. However, photocatalytic C-H amination studies have shown that aromatic N-heterocyclic radicals tend to react at the most electron-rich positions. acs.org A methoxy group is an activating, ortho-para directing group. In the indazole system, this would favor functionalization at the C5 and C7 positions. Therefore, achieving selective C6 functionalization often requires a more complex, directed approach or the use of a starting material where the C6 position is pre-functionalized with a group that can be converted to a methoxy group.
Introduction of the 3-Hydroxy Functionality
The 3-hydroxy group imparts a crucial structural feature to the target molecule, existing in tautomeric equilibrium with the 1H-indazol-3(2H)-one form. thieme-connect.de Its introduction can be achieved through several synthetic routes.
One direct method involves the cyclization of precursors that already contain the oxygen functionality. For example, the synthesis of 1H-indazol-3-ol can be achieved from derivatives of 2-aminobenzoic acid. Another approach involves the functionalization of a pre-formed indazole at the C3 position. A common strategy is the introduction of a good leaving group at C3, such as a halogen, which can then be displaced by a hydroxide or protected hydroxide equivalent. For instance, 3-iodo-1H-indazole, prepared by the direct iodination of 1H-indazole, can serve as a key intermediate. mdpi.com This can be followed by a nucleophilic substitution, potentially copper-catalyzed, with a hydroxide source to yield the 3-hydroxyindazole.
Alternatively, the C3 position can be functionalized through acylation, as seen in nickel-catalyzed methods. rsc.org The resulting 3-acyl-indazole could then undergo a Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester, which can then be hydrolyzed to afford the desired 3-hydroxy functionality. Another innovative route involves the rearrangement of N-hydroxyindazoles. The reaction of N-hydroxyindazoles with diaryliodonium salts can lead to 3-(2-hydroxyaryl)indazole derivatives, highlighting the reactivity of the indazole N-oxide and its potential for rearrangement to introduce oxygen functionality onto the ring system. bohrium.com
Synthetic Approaches for Enantioselective and Diastereoselective Indazole Formation
The creation of chiral indazole derivatives is of significant interest due to the potential for stereospecific interactions with biological targets. While the direct enantioselective or diastereoselective synthesis of the 6-methoxy-1H-indazol-3-ol core is not extensively documented, significant progress has been made in the asymmetric functionalization of the indazole scaffold, particularly at the C3 position.
A notable advancement is the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles, which proceeds via copper hydride (CuH) catalysis. nih.govnih.gov This method facilitates the synthesis of a variety of C3-allyl 1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. nih.govnih.gov The reaction employs electrophilic indazoles, a contrast to the conventional use of indazoles as nucleophiles. nih.govmit.edu Density functional theory (DFT) calculations suggest the reaction proceeds through an enantioselectivity-determining six-membered Zimmerman-Traxler-type transition state. nih.govelsevierpure.com The enantioselectivity is influenced by steric interactions between the ligand and the substrate. nih.gov
This umpolung strategy, where N-(benzoyloxy)indazoles act as electrophiles, allows for the introduction of a chiral substituent at the C3 position, which could then potentially be further manipulated to afford chiral analogues of this compound. The reaction demonstrates broad tolerance for various substituents on the indazole ring, including methoxy groups. mit.edu
While this methodology focuses on creating a C-C bond at the C3 position, analogous strategies from other heterocyclic systems could inspire future work on the direct enantioselective synthesis of indazol-3-ols. For instance, nickel-catalyzed asymmetric intramolecular additions have been successfully employed for the synthesis of chiral 3-hydroxy-2-oxindoles. researchgate.netnih.govresearchgate.net Such approaches, if adapted to the indazole system, could provide a direct route to enantiomerically enriched 3-hydroxyindazoles.
Another relevant strategy, by analogy, is the organocatalyzed aza-Michael addition of 2-pyrazolin-5-ones to α,β-unsaturated ketones, which yields β-(3-hydroxypyrazol-1-yl)ketones with high enantioselectivity. nih.gov This highlights the potential of organocatalysis in achieving stereocontrol in the synthesis of related heterocyclic compounds.
Functional Group Compatibility and Substrate Scope in Synthesis
The utility of a synthetic method is largely defined by its tolerance to a wide range of functional groups and its applicability to a broad scope of substrates. Modern synthetic routes to indazoles have shown considerable progress in this regard, allowing for the preparation of complex and diversely substituted derivatives.
One effective method for the synthesis of 1H-indazoles is the silver(I)-mediated intramolecular oxidative C–H bond amination. nih.gov This process has been shown to be efficient for the synthesis of various 1H-indazoles bearing functional groups that are highly relevant in medicinal chemistry, such as amides, ketones, esters, and trifluoromethyl groups. nih.gov A key example demonstrating the method's utility is the synthesis of methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, a close analogue of the target compound. nih.gov This demonstrates that the methoxy group at the 6-position is well-tolerated under these reaction conditions.
The substrate scope of this silver-mediated amination is broad, accommodating a variety of substituents on the 1-aryl group of the indazole, regardless of their electronic nature. nih.gov This includes both electron-donating and electron-withdrawing groups at various positions on the aromatic ring. nih.gov
The previously mentioned CuH-catalyzed C3-allylation of indazoles also exhibits a broad substrate scope. nih.govmit.edu The reaction is tolerant of numerous substituents on the indazole electrophiles, including 4-methoxy, 4-fluoro, 5-chloro, 6-methylsulfonyl, and 6-chloro groups. mit.edu This wide functional group compatibility is crucial for the synthesis of a diverse library of indazole-based compounds for biological screening.
The following table summarizes the functional group tolerance in the synthesis of substituted indazoles based on reported methodologies.
| Methodology | Tolerated Functional Groups | Example Substrate/Product | Reference |
| Silver(I)-Mediated C-H Amination | -OCH₃, -CO₂CH₃, -NH₂, -N(CH₃)₂, Ketones, Esters, Amides, Olefins, -CF₃ | Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | nih.gov |
| CuH-Catalyzed C3-Allylation | -OCH₃, -F, -Cl, -SO₂CH₃, -CO₂CH₃ | 4-methoxy, 4-fluoro, 5-chloro, 6-methylsulfonyl, 6-chloro substituted N-(benzoyloxy)indazoles | mit.edu |
| Rh(III)-Catalyzed C-H Activation | N-aryl maleimides, various substituents on N-aryl indazol-3-ols | Succinimide-linked indazol-3-ol derivatives | acs.org |
| Metal-free C-H Amination | Aryl and tert-butyl ketones | 1H-indazoles from arylhydrazones | nih.gov |
This broad compatibility allows for the late-stage functionalization of complex molecules and the synthesis of indazole analogues with diverse substitution patterns for structure-activity relationship studies.
Sustainable and Green Chemistry Approaches in Indazole Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance safety and efficiency. jddhs.comjddhs.commdpi.com These principles can be effectively applied to the synthesis of this compound and its analogues.
Key green chemistry approaches applicable to indazole synthesis include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. The adoption of greener alternatives such as water, ethanol, or solvent-free conditions can significantly reduce the environmental footprint. mdpi.com For example, the synthesis of 2,3-diaryl-1H-indazoles has been reported on water using a palladium catalyst.
Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. mdpi.com Both metal-catalyzed (e.g., copper, rhodium, palladium) and biocatalytic methods are being explored for the synthesis of N-heterocycles. acs.orgnih.govmdpi.com Biocatalysis, using enzymes or whole cells, offers reactions under mild conditions with high selectivity. mdpi.com
Energy Efficiency: Innovative techniques like microwave-assisted synthesis (MAS) and ultrasound-mediated synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comnih.gov These techniques have been successfully applied to the synthesis of various heterocyclic compounds, including oxadiazole derivatives, and are applicable to indazole synthesis. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent strategies for improving atom economy and reducing the number of purification steps. For instance, a one-pot, three-component reaction has been developed for the synthesis of 2H-indazoles.
Waste Prevention: The ideal synthesis should produce minimal or no waste. This can be achieved through high-yielding reactions, the use of catalytic processes, and the avoidance of protecting groups.
While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the literature, the application of these general principles can lead to more sustainable and environmentally benign manufacturing processes for this important class of compounds.
Reactivity and Derivatization Chemistry of 6 Methoxy 1h Indazol 3 Ol
Electrophilic Substitution Reactions on the Benzene (B151609) Ring
In the case of 6-methoxy-1H-indazole, the directing power of the methoxy (B1213986) group is significant. Nitration, a classic SEAr reaction, has been shown to occur on the benzene ring. For instance, treatment of 6-methoxy-1H-indazole with nitric acid and sulfuric acid can lead to the introduction of a nitro group. Depending on the precise conditions, different isomers can be formed, such as 6-methoxy-5-nitro-1H-indazole uni.lupharmaffiliates.com and 6-methoxy-4-nitro-1H-indazole. The nitro group is a valuable functional handle, as it can be subsequently reduced to an amine, enabling further derivatization.
Halogenation of the indazole ring is also a key transformation. While direct halogenation of 6-methoxy-1H-indazol-3-ol is not extensively detailed, studies on related indazoles show that if the C3 position is occupied, halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically occurs at the C5 position. thieme-connect.dersc.org
Nucleophilic Substitution Reactions at the Indazole Core
Nucleophilic aromatic substitution (SNAr) on the carbocyclic ring of an indazole is generally challenging unless the ring is activated by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halide). nih.govfishersci.se The reaction proceeds via an addition-elimination mechanism involving a stabilized Meisenheimer intermediate. nih.gov
A more unconventional nucleophilic substitution involves the displacement of the methoxy group itself. An innovative protocol for the nucleophilic amination of methoxy arenes has been developed using a sodium hydride-lithium iodide (NaH-LiI) composite. ntu.edu.sg This method facilitates the intramolecular substitution of a methoxy group by a tethered amine, a reaction that proceeds through a concerted nucleophilic aromatic substitution mechanism. nih.govntu.edu.sg This strategy could potentially be applied to derivatives of this compound to generate novel tricyclic systems where the C6 position is incorporated into a new ring.
Regioselective Alkylation and Acylation at Nitrogen Centers (N1 and N2)
The presence of two nitrogen atoms (N1 and N2) in the indazole ring makes their selective functionalization a key aspect of its chemistry. Direct alkylation or acylation of N-unsubstituted indazoles typically yields a mixture of N1 and N2 isomers, with the ratio depending heavily on the reaction conditions. nih.gov
The regioselectivity of N-alkylation is influenced by several factors:
Base and Solvent: The choice of base and solvent system is critical. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to strongly favor the formation of the N1-alkylated product. beilstein-journals.orgd-nb.info This selectivity is often attributed to the formation of a tight ion pair between the sodium cation, the N2 atom, and an oxygen atom of a C3 substituent, sterically hindering the approach of the electrophile to N2. beilstein-journals.org
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer. d-nb.info Reactions that allow for equilibration tend to favor the thermodynamically more stable N1-substituted product. beilstein-journals.org
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can influence the N1/N2 ratio. Electron-withdrawing groups at positions like C7 have been shown to favor N2 alkylation. beilstein-journals.org
The Mitsunobu reaction provides an alternative route for N-alkylation using an alcohol as the alkylating agent, which in some cases can favor the N2 isomer. nih.gov Regioselective N-acylation can also be achieved, and it has been suggested that N2-acylated products can isomerize to the more stable N1-acylindazole. beilstein-journals.orgd-nb.info
| Reaction Type | Reagents & Conditions | Major Product | Reference |
|---|---|---|---|
| N1-Selective Alkylation | Alkyl Halide, NaH, THF | N1-Alkyl Indazole | beilstein-journals.orgd-nb.info |
| N2-Selective Alkylation | Alcohol, DEAD, PPh₃ (Mitsunobu) | N2-Alkyl Indazole | nih.gov |
| N-Alkylation | Alkyl Iodide, NaH, DMF | Mixture of N1 and N2 Isomers | nih.gov |
| N1-Selective Acylation | Acyl Halide (with potential for isomerization) | N1-Acyl Indazole (thermodynamic) | beilstein-journals.org |
Reactions at the 3-Hydroxy Position
The 3-hydroxy group of this compound is a crucial site for derivatization and exists in tautomeric equilibrium with the keto form, 6-methoxy-1,2-dihydro-3H-indazol-3-one. This duality allows for reactions characteristic of both alcohols/phenols and amides.
As a nucleophile, the oxygen of the 3-hydroxy group can react with various electrophiles.
O-Alkylation and O-Acylation: Ether and ester derivatives can be formed under appropriate conditions. For example, O-alkylation can be achieved using an alkyl halide in the presence of a base (Williamson ether synthesis), leading to 3-alkoxyindazoles. Similarly, O-acylation with acyl chlorides or anhydrides would yield 3-acyloxyindazoles. These reactions would compete with N-alkylation and N-acylation, requiring careful optimization of reaction conditions to achieve selectivity for the oxygen atom.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution at the C3 position. A common strategy for indazol-3-ones is treatment with reagents like phosphorus oxychloride (POCl₃) to generate the corresponding 3-chloroindazole. This 3-halo derivative is a versatile intermediate for subsequent cross-coupling reactions. chim.it
Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applied to functionalize the indazole scaffold. These reactions typically require a halide or triflate-substituted indazole to act as the electrophilic partner. Therefore, derivatization of this compound to a halo-indazole is a necessary prerequisite. Halogenation can be directed to the C3, C5, or C7 positions depending on the reagents and the existing substitution pattern. thieme-connect.dechim.it
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide to form a C-C bond. A 3-iodo- or 3-bromo-6-methoxy-indazole derivative could be reacted with various aryl or vinyl boronic acids to introduce new carbon substituents at the C3 position.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It provides a direct route to N-aryl or N-alkyl substituted aminoindazoles, which are important pharmacophores.
Stille Coupling: This reaction involves the coupling of an organotin compound with an aryl halide, offering another effective method for C-C bond formation.
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Halo-indazole + Organoboronic Acid/Ester | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Buchwald-Hartwig | Halo-indazole + Amine | C-N | Pd catalyst + Ligand (e.g., BINAP, XPhos) |
| Stille | Halo-indazole + Organostannane | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
| Heck | Halo-indazole + Alkene | C-C | Pd catalyst + Base |
Functionalization of the Methoxy Group
The aryl methoxy group at C6 is relatively stable, but it can be cleaved to reveal a phenolic hydroxyl group. This demethylation is a common transformation in medicinal chemistry to modulate properties like solubility or to enable further functionalization at that position.
The most common reagents used for the cleavage of aryl methyl ethers are strong Lewis acids or proton acids.
Boron Tribromide (BBr₃): This is a highly effective and widely used reagent for demethylation, typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. researchgate.netnih.gov
Hydrobromic Acid (HBr): Aqueous HBr, often in acetic acid, can also effect demethylation, though it may require higher temperatures (reflux). google.com.nareddit.com
Other Reagents: Alternative methods include using sodium methylthiolate in a polar aprotic solvent like DMF or anhydrous pyridine (B92270) hydrochloride at high temperatures. researchgate.net
This reaction converts this compound into 1H-indazole-3,6-diol, a polyhydroxylated scaffold that can be further functionalized at the newly formed C6 hydroxyl group.
Formation of Complex Molecular Architectures and Fused Systems
The diverse reactivity of the this compound core makes it an excellent starting point for the synthesis of more complex heterocyclic systems. By employing bifunctional reagents or designing intramolecular reactions, the indazole can be elaborated into polycyclic and fused architectures.
For example, N-alkylation of the indazole core with reagents containing a second reactive group can set the stage for a subsequent cyclization reaction. This can lead to the formation of rings fused to the indazole nucleus. Literature on related indazoles describes the synthesis of systems such as indazolo[3,2-a]-β-carbolines and isoquinoline-fused indazole N-oxides through 1,7-electrocyclization reactions. thieme-connect.de The synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has also been reported, demonstrating the versatility of the indazole core in constructing complex heterocyclic frameworks. thieme-connect.de Through a sequence of the derivatization reactions described above—such as halogenation, cross-coupling, and functionalization of the N1, C3, and C6 positions—this compound can serve as a key intermediate in the assembly of novel, complex molecular structures.
Computational and Spectroscopic Characterization of 6 Methoxy 1h Indazol 3 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of 6-methoxy-1H-indazol-3-ol is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the labile protons of the hydroxyl and amine groups. The aromatic region would likely show signals for the three protons on the benzene (B151609) ring. Based on the structure, an ABC spin system is anticipated. The proton at C7 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet. The methoxy group at C6 would give rise to a characteristic singlet peak, typically in the range of 3.8-4.0 ppm. The N-H and O-H protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbon of the methoxy group is expected around 55-60 ppm. The aromatic carbons would resonate in the region of 95-165 ppm. The C3 carbon, bearing the hydroxyl group, and the C6 carbon, attached to the methoxy group, would be significantly influenced by these electron-donating groups. The quaternary carbons of the indazole ring system would also have characteristic chemical shifts. For comparison, the related compound 2-butyl-6-methoxy-1,2-dihydro-3H-indazol-3-one shows a methoxy carbon signal at 55.6 ppm and aromatic carbons in the range of 95.0-163.2 ppm nih.gov.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H4 | ~7.5 | d | ~8.5 |
| H5 | ~6.8 | dd | ~8.5, ~2.0 |
| H7 | ~6.7 | d | ~2.0 |
| OCH₃ | ~3.8 | s | - |
| NH | Variable | br s | - |
| OH | Variable | br s | - |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C3 | ~160 |
| C3a | ~110 |
| C4 | ~125 |
| C5 | ~115 |
| C6 | ~163 |
| C7 | ~95 |
| C7a | ~148 |
| OCH₃ | ~56 |
Note: These are estimated values based on known substituent effects on the indazole ring system and data from similar compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be crucial in confirming the connectivity of the aromatic protons (H4, H5, and H7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would allow for the definitive assignment of the protonated aromatic carbons (C4, C5, and C7).
Solid-State NMR (SSNMR) spectroscopy would be a valuable technique to study the tautomerism of this compound in the solid state. By analyzing the ¹³C and ¹⁵N chemical shifts, it would be possible to determine whether the compound exists predominantly as the hydroxyl (-ol) tautomer or the indazolinone (-one) tautomer in its crystalline form. SSNMR is particularly powerful for characterizing the structure and intermolecular interactions, such as hydrogen bonding, in the solid phase researchgate.net.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). If the indazolinone tautomer is present, a strong C=O stretching band would be observed around 1650-1700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide valuable structural information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the C-O-C bond of the methoxy group would also be Raman active.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H/N-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| C=O Stretch (keto form) | 1650-1700 | Moderate |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| Asymmetric C-O-C Stretch | ~1250 | Weak |
| Symmetric C-O-C Stretch | ~1050 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. For this compound (C₈H₈N₂O₂), the exact mass is 164.0586 g/mol .
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the initial loss of stable neutral molecules or radicals. Plausible fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The indazole ring could also undergo characteristic cleavage.
Predicted Mass Spectrometry Data for this compound:
| Adduct | Predicted m/z |
| [M+H]⁺ | 165.0659 |
| [M+Na]⁺ | 187.0478 |
| [M-H]⁻ | 163.0513 |
X-ray Crystallography for Absolute Structure Determination
Furthermore, X-ray crystallography would reveal the details of the intermolecular interactions, such as hydrogen bonding networks and π-π stacking, which govern the crystal packing. This information is vital for understanding the physical properties of the compound and its interactions in a biological context. To date, no crystal structure for this compound has been reported in the major crystallographic databases. Studies on related fluorinated indazolinones have demonstrated the power of combining solid-state NMR and X-ray crystallography to elucidate tautomeric forms researchgate.net.
Quantum Chemical Calculations for Spectroscopic Data Prediction
Quantum chemical calculations are indispensable tools in modern chemistry, providing profound insights into the electronic structure and spectroscopic properties of molecules. For this compound, these computational methods allow for the prediction and interpretation of its electronic, magnetic, and vibrational spectra, offering a detailed understanding of its behavior at the molecular level. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for these purposes due to their balance of accuracy and computational efficiency.
Electronic Spectra and UV-Vis Absorption Predictions
The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides information about the electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic spectra of molecules like this compound. mdpi.com
The process of predicting the UV-Vis spectrum computationally begins with the optimization of the molecule's ground-state geometry. This is commonly achieved using DFT with a functional such as B3LYP and a basis set like 6-311+G(d,p). mdpi.comresearchgate.netsemanticscholar.org Once the optimized geometry is obtained, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the electronic transitions. These parameters correspond to the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands, respectively. researchgate.net
A hypothetical data table for the predicted UV-Vis absorption of this compound, based on a typical TD-DFT calculation, is presented below.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Molecular Orbital Transition) |
| 295 | 0.25 | HOMO -> LUMO |
| 260 | 0.18 | HOMO-1 -> LUMO |
| 230 | 0.35 | HOMO -> LUMO+1 |
Note: The data in this table is hypothetical and serves as an illustration of the output of a TD-DFT calculation.
Computational Methods for NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations, specifically the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net
Similar to UV-Vis predictions, the first step is the optimization of the molecular geometry using a method like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following geometry optimization, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. To obtain the chemical shifts (δ), the calculated shielding values are typically referenced to the shielding of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net
The predicted chemical shifts for this compound would be influenced by the electron-donating effect of the methoxy group and the tautomeric equilibrium between the 1H- and 2H-indazole forms. nih.gov The presence of these functional groups would lead to characteristic shifts in the aromatic and methoxy regions of the ¹H and ¹³C NMR spectra. While specific calculated NMR data for this compound were not found in the searched literature, the GIAO method is the standard approach for such predictions.
A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below to illustrate the expected results from a GIAO calculation.
Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H (N1-H) | 11.5 |
| H (C4-H) | 7.5 |
| H (C5-H) | 6.9 |
| H (C7-H) | 7.1 |
| H (OCH₃) | 3.9 |
Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | 165.0 |
| C3a | 120.5 |
| C4 | 115.2 |
| C5 | 110.8 |
| C6 | 158.3 |
| C7 | 105.6 |
| C7a | 140.1 |
Note: The data in these tables is hypothetical and serves as an illustration of the output of a GIAO calculation.
Theoretical Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of these modes. researchgate.netasianresassoc.org
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory, for instance, using the B3LYP functional with the 6-311+G(d,p) basis set. researchgate.netsemanticscholar.org The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.netsemanticscholar.org
For this compound, the theoretical vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. These would include O-H and N-H stretching vibrations, C-H stretching of the aromatic ring and the methoxy group, C=O and C=N stretching of the indazole core, and C-O stretching of the methoxy group. While specific calculated vibrational frequencies for this molecule are not available in the reviewed literature, the methodology is well-established.
A hypothetical table of selected predicted vibrational frequencies for this compound is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| O-H Stretch | 3450 |
| N-H Stretch | 3300 |
| Aromatic C-H Stretch | 3100-3000 |
| CH₃ Stretch (asymmetric) | 2980 |
| CH₃ Stretch (symmetric) | 2900 |
| C=O Stretch | 1680 |
| C=N Stretch | 1620 |
| Aromatic C=C Stretch | 1580-1450 |
| C-O Stretch (methoxy) | 1250 |
Note: The data in this table is hypothetical and illustrates the expected output from a scaled DFT vibrational frequency calculation.
Mechanistic Investigations of Biological Interactions of 6 Methoxy 1h Indazol 3 Ol Derivatives
Exploration of Molecular Target Binding and Modulatory Effects
The 6-methoxy-1H-indazol-3-ol scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, demonstrating interactions with a range of biological targets. These interactions are primarily driven by the molecule's structural features, which allow for specific binding events that modulate the activity of key enzymes and receptors involved in various physiological and pathological processes.
Derivatives of the indazole core are potent inhibitors of several classes of enzymes, achieved through precise interactions within the enzyme's active or allosteric sites.
Kinases The indazole nucleus is a recognized pharmacophore for developing protein kinase inhibitors. researchgate.net Derivatives have been designed to target various kinases implicated in diseases like cancer. For instance, novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been developed as highly potent type II Tropomyosin receptor kinase (TRK) inhibitors, designed to overcome acquired resistance to existing treatments. nih.gov Other research has focused on heterocyclic indazole derivatives as inhibitors of the serum- and glucocorticoid-inducible-kinase 1 (SGK1), a target for metabolic diseases and hypertension. nih.gov Furthermore, a series of 3-amino-7-(aminomethyl)-1H-indazol-4-ol derivatives showed consistent inhibitory potential against the PI3Kγ isozyme, suggesting this scaffold is a promising starting point for developing new inhibitors in this class. researchgate.net
D-Amino Acid Oxidase (DAAO) 1H-indazol-3-ol derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO). nih.gov DAAO is a key enzyme in the metabolism of D-amino acids, such as D-serine, which is an important co-agonist at the NMDA receptor in the brain. nih.govbenthamopen.com Inhibition of DAAO can increase the levels of D-serine, thereby enhancing NMDA receptor function, which is a potential therapeutic strategy for schizophrenia. nih.gov A study that screened various heterocyclic compounds identified isatin (B1672199) and subsequently 1H-indazol-3-ol derivatives as powerful DAAO inhibitors, with some compounds exhibiting nanomolar potency. nih.gov Notably, the compound 6-fluoro-1H-indazol-3-ol was found to significantly increase plasma D-serine levels in mice, demonstrating the potential of this class of compounds. nih.govresearchgate.net
Below is a table summarizing the inhibitory activity of selected indazole derivatives against D-amino acid oxidase.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| 1H-indazol-5-ol | Porcine DAAO | 2.03 | A synthetic precursor found to have good potency. researchgate.net |
| 6-fluoro-1H-indazol-3-ol (37) | DAAO | Not specified | Significantly increased plasma D-serine levels in vivo. nih.govresearchgate.net |
| 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | DAAO | 0.188 | A potent related inhibitor that enhances brain levels of D-serine when co-administered. nih.govbenthamopen.com |
DNA Gyrase DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial agents. nih.govekb.eg While quinolones and coumarins are known inhibitors, the emergence of resistance necessitates the discovery of new inhibitor classes. nih.gov Indazole and the structurally related pyrazole (B372694) derivatives have been investigated as potential DNA gyrase inhibitors. nih.govjmchemsci.com Molecular docking studies have shown that multi-substituted indazole derivatives can display excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme, indicating their potential as novel antibacterial agents. jmchemsci.com
Cyclooxygenase-2 (COX-2) The cyclooxygenase-2 (COX-2) enzyme is a critical target for the development of anti-inflammatory drugs, as selective COX-2 inhibitors can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Indazole derivatives have been explored as potential COX-2 inhibitors. researchgate.net For example, a series of 7-methoxy indolizines, designed as bioisosteres of the NSAID indomethacin, showed promising COX-2 inhibitory activity in the micromolar range. nih.gov Computational studies, including molecular docking, have been employed to evaluate 1H-indazole analogs as potent anti-inflammatory agents by predicting their binding affinity for the COX-2 enzyme. researchgate.net
Estrogen Receptors The estrogen receptors, ERα and ERβ, are important targets in drug discovery. A series of nonsteroidal compounds featuring a phenyl-2H-indazole core have been synthesized and shown to be highly selective ligands for ERβ. nih.gov Certain derivatives with polar or polarizable substituents at the C-3 position demonstrated affinities for ERβ comparable to estradiol, with over 100-fold selectivity against ERα. nih.gov These compounds also showed high potency and efficacy in cell-based transcriptional assays, making them valuable pharmacological tools for studying the biological functions mediated by ERβ. nih.gov
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For indazole derivatives, SAR analyses have provided crucial insights for rational molecular design across various biological targets.
For D-Amino Acid Oxidase (DAAO) Inhibition : A pharmacophore and SAR analysis of isatins and other DAAO inhibitors led researchers to investigate the 1H-indazol-3-ol scaffold, which resulted in the discovery of nanomolar inhibitors. nih.gov This suggests that the specific arrangement of hydrogen bond donors, acceptors, and aromatic features in the indazol-3-ol core is key for high-affinity binding to DAAO.
For Estrogen Receptor (ERβ) Selectivity : In the development of indazole-based estrogen receptor ligands, SAR studies revealed that the nature of the substituent at the C-3 position of the phenyl-2H-indazole core is critical for ERβ selectivity. nih.gov Polar and/or polarizable groups, such as halogens, trifluoromethyl (CF3), and nitrile (CN), were found to confer high affinity and selectivity for ERβ over ERα. nih.gov
For CRAC Channel Blockade : SAR studies of indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel highlighted the critical importance of the amide linker's regiochemistry. nih.gov The indazole-3-carboxamide derivative 12d was a potent inhibitor of calcium influx and mast cell activation, whereas its reverse amide isomer 9c was completely inactive. nih.gov This demonstrates that a specific orientation of the carboxamide group is essential for activity, providing a clear directive for future design.
For HIF-1 Inhibition : For derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), SAR studies have shown that the indazole core provides better inhibitory activity against hypoxia-inducible factor (HIF-1) than related benzoimidazole or imidazopyridine cores. nih.gov Furthermore, a hydroxymethyl group at the R2 position of the furan (B31954) ring was found to be a more effective substituent than other modifications. nih.gov
The table below summarizes key SAR findings for indazole derivatives targeting different proteins.
| Target | Core Scaffold | Key Structural Feature for Activity | Outcome of Modification |
| ERβ | Phenyl-2H-indazole | Polar/polarizable substituent at C-3 | High affinity and >100-fold selectivity for ERβ. nih.gov |
| CRAC Channel | Indazole-3-carboxamide | Specific regiochemistry of the amide linker | 3-carboxamide is active; reverse amide is inactive. nih.gov |
| HIF-1 | 1-benzyl indazole | Indazole core and hydroxymethyl on furan ring | Indazole core is superior to other heterocycles; hydroxymethyl group is optimal. nih.gov |
Computational Approaches in Ligand-Based and Structure-Based Drug Design
Computational methods are integral to modern drug discovery, enabling the rational design and screening of novel compounds. For this compound and its analogs, both ligand-based and structure-based approaches have been instrumental.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen large virtual libraries for new potential ligands.
A key example is the discovery of 1H-indazol-3-ol derivatives as DAAO inhibitors. nih.gov A pharmacophore model was constructed based on the structures of known DAAO inhibitors, which guided the selection and design of the indazol-3-ol series as a novel class of potent inhibitors. nih.gov Similarly, pharmacophore models have been developed for COX-2 inhibitors, typically featuring two aromatic rings and a hydrogen bond acceptor, which helps in the identification of new anti-inflammatory candidates. nih.gov These models serve as powerful tools in the early stages of drug discovery to prioritize compounds for synthesis and testing.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides insights into the binding mode, affinity, and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for inhibitory activity.
For COX-2 Inhibition : Molecular docking studies on 1H-indazole analogs with the COX-2 enzyme (PDB: 3NT1) revealed that compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding affinities. researchgate.net These simulations help to rationalize the observed biological activity and guide the design of more potent and selective inhibitors.
For DNA Gyrase Inhibition : Docking simulations have been used to understand the binding interactions of novel indazole derivatives with the DNA gyrase enzyme (PDB: 1KZN). jmchemsci.com These studies can predict how the ligands fit into the binding pocket and identify key amino acid residues involved in the interaction, thereby explaining their potential antibacterial mechanism.
For Anticancer Targets : Docking has been widely applied to various indazole derivatives targeting cancer-related proteins. For example, 1-benzyl-1H-indazol-3-ol copper(II) complexes were docked with DNA and BSA to confirm binding sites and affinities observed in experimental studies. bohrium.com In another study, novel 5-azaindazole derivatives were docked with the MDM2-p53 and PBR cancer proteins to predict their binding interactions and identify promising candidates for antitumor activity. jocpr.com
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are a powerful computational method used to predict the stability of a ligand-target complex by simulating the atomic movements over time. This technique provides insights into the binding affinity and the conformational changes that occur upon ligand binding. For various indazole derivatives, MD simulations have been employed to assess their stability within the active sites of biological targets. These simulations typically analyze parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex. However, no specific MD simulation studies detailing the interaction of this compound with any biological target have been found in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing lead compounds. Both 2D and 3D-QSAR studies have been conducted on various series of indazole derivatives to identify the key structural features that influence their biological activity. These studies help in understanding the steric, electronic, and hydrophobic requirements for a compound to interact effectively with its target. Nevertheless, a dedicated QSAR analysis for a series of this compound derivatives is not available in the current body of scientific literature.
In Vitro Assays for Pathway Modulation and Biological Activity Screening
In vitro assays are essential for determining the biological activity of a compound and for understanding its effect on specific cellular pathways. A wide array of in vitro tests, such as enzyme inhibition assays, cell proliferation assays, and antimicrobial assays, are commonly used to screen and characterize indazole derivatives. For instance, various substituted indazoles have been evaluated for their potential as antimicrobial or anticancer agents. jmchemsci.com These studies provide valuable data on the biological potential of the indazole scaffold. However, the results of in vitro assays specifically screening this compound for its ability to modulate biological pathways or for its general biological activity are not reported in the searched scientific papers.
While the synthesis of various methoxy-substituted indazole derivatives has been described, the subsequent detailed investigation into their mechanistic interactions is not yet available. nih.gov Future research endeavors will be necessary to fill this knowledge gap and to elucidate the full therapeutic potential of this compound and its analogues.
Applications of the 6 Methoxy 1h Indazol 3 Ol Scaffold in Materials Science and Chemical Biology Tools
Role as a Synthetic Building Block and Intermediate in Organic Chemistry
The 6-methoxy-1H-indazol-3-ol molecule is a valuable intermediate in organic synthesis, providing a robust scaffold that can be extensively functionalized to create a diverse library of complex molecules. The indazole ring system, characterized by the fusion of a benzene (B151609) and a pyrazole (B372694) ring, possesses reactive sites that allow for controlled chemical modifications.
The primary reactivity centers include the nitrogen atoms (N1 and N2) and the carbon at the 3-position. The hydroxyl group at the 3-position can tautomerize to a keto form (6-methoxy-1,2-dihydro-3H-indazol-3-one), influencing its reactivity. This tautomerism is a key feature of the indazole scaffold.
Key synthetic transformations involving the 6-methoxy-indazole scaffold include:
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be readily substituted. Reactions with haloalkanes or aryl halides, typically in the presence of a base, lead to the formation of N1 and N2 substituted isomers. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions.
C3-Position Functionalization: The carbon at the 3-position is amenable to various modifications. Halogenation, particularly iodination and bromination, can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). acs.org These halogenated intermediates are crucial for subsequent cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are frequently employed to introduce aryl, vinyl, or alkynyl groups at the C3-position of halogenated indazole precursors. This allows for the construction of extended π-conjugated systems, which are essential for applications in materials science.
Oxidation and Reduction: The indazole ring is generally stable, but the substituents can undergo various redox reactions. The methoxy (B1213986) group can be demethylated, and the hydroxyl group can be converted to other functionalities. The core itself can be subjected to reduction to form dihydro derivatives. research-nexus.net
The versatility of this compound as a building block stems from its ability to serve as a precursor to a multitude of derivatives with tailored electronic and steric properties, making it a preferred choice for creating novel functional molecules. africaresearchconnects.com
Integration into Advanced Functional Materials
The inherent aromatic and heterocyclic nature of the 6-methoxy-indazole scaffold makes it an attractive component for the design of advanced functional materials. Its rigid, planar structure and tunable electronic properties are key attributes for its incorporation into polymers, electronic devices, and protective coatings.
While the direct polymerization of this compound is not widely reported, its derivatives are promising candidates for the synthesis of functional polymers. By introducing polymerizable groups, such as vinyl or acrylate (B77674) moieties, onto the indazole scaffold, it can be used as a monomer in polymerization reactions. The resulting indazole-containing polymers could exhibit enhanced thermal stability and unique photophysical properties due to the incorporation of the rigid heterocyclic unit. The potential for intermolecular hydrogen bonding and π-π stacking interactions between the indazole units can also influence the macroscopic properties of the polymer, such as its mechanical strength and morphology.
The π-conjugated system of the indazole ring is fundamental to its potential use in organic electronics. Derivatives of the 6-methoxy-indazole scaffold are being explored for applications in Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors. The ability to modify the scaffold through cross-coupling reactions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient charge-transporting and light-emitting materials. The introduction of electron-donating or electron-withdrawing groups can alter the emission wavelength, making it possible to achieve colors spanning the visible spectrum. The high nitrogen content and electron-deficient nature of some indazole-based systems make them highly fluorescent and suitable for optoelectronic applications.
Indazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel, copper, and brass. acs.orgresearch-nexus.netcarta-evidence.org These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The methoxy group, along with the nitrogen atoms in the indazole ring, act as adsorption centers, facilitating a strong interaction with the metal surface. This adsorption can be described by models such as the Langmuir adsorption isotherm. research-nexus.netafricaresearchconnects.comcarta-evidence.org
Studies have shown that indazole derivatives can act as mixed-type inhibitors, suppressing both the anodic and cathodic electrochemical reactions responsible for corrosion. carta-evidence.org The effectiveness of these inhibitors is concentration-dependent, with higher concentrations generally providing greater protection.
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 1-benzyl-6-nitro-1H-indazole | Mild Steel | 1 M HCl | 1 mM | 91.0 | africaresearchconnects.com |
| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 1 mM | 96.5 | carta-evidence.org |
| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | Not Specified | 91.0 | acs.org |
| Indazolo[1,2-b]phthalazine derivative | Brass | HCl | Not Specified | 90.0 | research-nexus.net |
Development of Chemical Probes for Biological Systems
The indazole scaffold is an excellent platform for the development of chemical probes, which are small molecules used to study and manipulate biological systems. The structural and electronic properties of 6-methoxy-indazole derivatives can be tailored to create fluorescent sensors for detecting specific ions or molecules.
By conjugating the indazole core with a fluorophore and a specific recognition motif (a "warhead"), probes can be designed to exhibit a change in fluorescence upon binding to a target analyte. For example, an indazole-fused rhodamine dye has been developed as a selective fluorescent probe for mercury ions (Hg²⁺). researchgate.net In its native state, the probe's fluorescence is quenched. However, upon interaction with Hg²⁺, a chemical reaction opens the spirolactam ring, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive and selective detection of the target ion in biological and environmental samples. The versatility of the indazole scaffold allows for the creation of probes for a wide range of analytes by modifying the recognition and signaling components of the molecule.
Design of Diagnostic Agents and Imaging Tools
The 6-methoxy-indazole scaffold is a valuable framework for creating diagnostic agents, particularly radiolabeled ligands for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. This is achieved by administering a molecule of interest that has been labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C).
Indazole derivatives have been successfully developed as potent and selective ligands for various biological targets implicated in neurological and inflammatory diseases. For instance, fluorinated indazole derivatives have been synthesized as ligands for serotonin (B10506) 5-HT₄ receptors, which are involved in neurodegenerative disorders like Alzheimer's disease. iaea.org These ligands are designed to cross the blood-brain barrier and bind specifically to their target receptors in the brain.
Similarly, an indazole derivative was selected as a lead compound for the development of a PET tracer targeting the cyclooxygenase-2 (COX-2) enzyme, a key marker of neuroinflammation. researchgate.net The lead compound was radiolabeled with ¹⁸F and evaluated in animal models, demonstrating its potential for imaging inflammatory processes in the brain. The development of such indazole-based PET tracers is crucial for the early diagnosis of diseases and for monitoring the efficacy of therapeutic interventions.
Utility in Agrochemical Research (e.g., Herbicides, Fungicides)
The indazole moiety is a recognized pharmacophore in the development of agrochemicals, with various derivatives exhibiting herbicidal and fungicidal properties. While direct research on the agrochemical applications of this compound is limited, studies on closely related methoxy-indazole derivatives highlight the potential of this scaffold in crop protection.
Research into novel 6-indazolyl-2-picolinic acids as potential herbicides has demonstrated the efficacy of compounds incorporating a methoxy-substituted indazole ring. Specifically, a derivative, 4-amino-3,5-dichloro-6-(5-methoxy-1H-indazol-1-yl)-2-picolinic acid, has been synthesized and evaluated for its herbicidal activity. mdpi.com These studies indicate that the indazole scaffold can be a crucial element in designing new herbicidal agents.
The general herbicidal activity of indazole derivatives is often attributed to their ability to interfere with essential biological processes in plants. For instance, some pyrazole derivatives, which share a similar heterocyclic core with indazoles, are known to inhibit chlorophyll (B73375) and carotenoid biosynthesis, leading to a bleaching effect in weeds. The introduction of specific substituents on the indazole ring, such as a methoxy group, can modulate the herbicidal activity and selectivity of these compounds.
Furthermore, the broader class of indazole derivatives has been investigated for fungicidal activity. While specific data on this compound is not extensively available, the structural alerts from related compounds suggest that this scaffold could be a valuable starting point for the development of novel antifungal agents for crop protection. The versatility of the indazole ring allows for a wide range of chemical modifications to optimize activity against various plant pathogens.
Below is a table summarizing the herbicidal activity of a related methoxy-indazole derivative against various weed species.
| Compound | Target Weed Species | Activity |
| 4-amino-3,5-dichloro-6-(5-methoxy-1H-indazol-1-yl)-2-picolinic acid | Brassica napus | Significant root inhibitory activity mdpi.com |
| 4-amino-3,5-dichloro-6-(5-methoxy-1H-indazol-1-yl)-2-picolinic acid | Abutilon theophrasti Medicus | Significant root inhibitory activity mdpi.com |
| 4-amino-3,5-dichloro-6-(5-methoxy-1H-indazol-1-yl)-2-picolinic acid | Amaranthus retroflexus | 100% post-emergence herbicidal effect at 250 g/ha mdpi.com |
| 4-amino-3,5-dichloro-6-(5-methoxy-1H-indazol-1-yl)-2-picolinic acid | Chenopodium album | 100% post-emergence herbicidal effect at 250 g/ha mdpi.com |
Applications in Analytical Chemistry as Dyes or Reagents
The indazole scaffold, with its aromatic and heterocyclic nature, presents opportunities for the development of dyes and analytical reagents. The presence of a hydroxyl group and a methoxy group in this compound can influence its photophysical properties, making it a candidate for chromogenic or fluorogenic applications.
While specific applications of this compound as a dye or analytical reagent are not yet widely reported, the broader family of indazole derivatives has been utilized in analytical methodologies. For example, derivatives of indazole have been the subject of high-performance liquid chromatographic (HPLC) methods for their determination in various matrices. This indicates the potential for developing specific analytical techniques for this compound and its metabolites or degradation products.
The synthesis of various substituted indazoles allows for the fine-tuning of their spectroscopic properties. The introduction of auxochromic and chromophoric groups can lead to the development of novel dyes with specific absorption and emission characteristics. The 6-methoxy and 3-hydroxyl groups on the indazole ring of the target compound could serve as handles for further chemical modification to create such functional dyes. These dyes could potentially be used as stains in biological imaging or as indicators in chemical sensors.
Furthermore, the reactivity of the indazole ring system can be exploited for the design of specific chemical reagents. The nitrogen atoms and the hydroxyl group can participate in complexation reactions with metal ions, suggesting a potential application as a reagent for the detection or quantification of certain metals. However, detailed studies are required to explore and validate these potential applications of this compound in analytical chemistry.
Future Research Directions and Perspectives for 6 Methoxy 1h Indazol 3 Ol
Emerging Synthetic Methodologies and Technologies
Recent years have witnessed a surge in the development of novel synthetic methods for indazole derivatives, moving beyond classical approaches. benthamdirect.com Future research on 6-methoxy-1H-indazol-3-ol will likely leverage these emerging technologies to improve efficiency, sustainability, and access to a wider range of analogues.
One of the most promising areas is the application of transition-metal-catalyzed C-H functionalization . nih.govresearchgate.net This strategy allows for the direct introduction of functional groups onto the indazole core, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. researchgate.net For this compound, this could enable the late-stage diversification of the molecule, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Photocatalysis and electrochemistry are also set to revolutionize the synthesis of indazoles. researchgate.net These green chemistry approaches often proceed under mild conditions and can facilitate unique bond formations that are challenging to achieve with traditional thermal methods. benthamdirect.com The application of these techniques could lead to more sustainable and atom-economical syntheses of this compound.
Furthermore, the use of continuous flow chemistry could offer significant advantages for the production of this compound, particularly on a larger scale. Flow reactors can provide better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety for handling potentially hazardous reagents.
A summary of emerging synthetic approaches is presented in the table below:
| Synthetic Methodology | Potential Advantages for this compound |
| Transition-Metal-Catalyzed C-H Functionalization | Late-stage diversification, reduced number of synthetic steps |
| Photocatalysis and Electrochemistry | Green and sustainable, mild reaction conditions, novel reactivity |
| Continuous Flow Chemistry | Improved scalability, enhanced safety, better process control |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to this compound is expected to accelerate the identification of its biological targets and the optimization of its properties.
Quantum mechanics (QM) methods , such as Density Functional Theory (DFT), can be employed to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov This knowledge is crucial for predicting its behavior in biological systems and for designing more potent and selective analogues.
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting the binding mode and affinity of this compound to various biological targets. nih.govresearchgate.net By screening virtual libraries of proteins, it may be possible to identify novel targets for this compound and to elucidate its mechanism of action at the atomic level. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms can be used to build predictive models that correlate the structural features of this compound and its derivatives with their biological activity. researchgate.net These models can then be used to guide the design of new compounds with improved therapeutic properties.
The table below outlines key computational approaches and their potential applications:
| Computational Approach | Application for this compound |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties |
| Molecular Docking and Molecular Dynamics (MD) | Prediction of binding modes and affinities to biological targets |
| QSAR and Machine Learning | Development of predictive models for biological activity |
Identification of Novel Biological Targets and Mechanisms of Action
The indazole scaffold is present in a number of FDA-approved drugs, highlighting its therapeutic potential. pnrjournal.comrsc.org While the specific biological targets of this compound are not yet fully elucidated, its structural features suggest several promising avenues for investigation.
Given that many indazole derivatives are known to be kinase inhibitors , a primary focus of future research will be to screen this compound against a panel of kinases. rsc.orgmdpi.com This could lead to the discovery of novel inhibitors for cancer, inflammatory diseases, and other conditions where kinases play a key role.
The anti-inflammatory properties of some indazole derivatives suggest that this compound could also target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) . nih.gov Further studies are needed to explore this possibility and to determine the compound's potential as an anti-inflammatory agent.
Recent research has also highlighted the potential of indazole derivatives as anticancer agents that can induce apoptosis and inhibit cell proliferation. rsc.orgresearchgate.netrsc.orgresearchgate.net Investigating the effects of this compound on various cancer cell lines could reveal novel anticancer activities and shed light on its mechanism of action.
| Potential Biological Target Class | Rationale |
| Kinases | Many indazole derivatives are known kinase inhibitors. |
| Cyclooxygenase (COX) / Lipoxygenase (LOX) | Some indazoles exhibit anti-inflammatory properties. |
| Apoptosis and Cell Cycle Regulators | Indazole derivatives have shown anticancer activity through these mechanisms. |
Exploration of New Applications in Materials Science and Chemical Biology
Beyond its potential therapeutic applications, the unique photophysical properties of the indazole ring system open up possibilities for the use of this compound in materials science and chemical biology. researchgate.net
The aromatic and heterocyclic nature of the indazole core suggests that derivatives of this compound could find applications in the development of organic light-emitting diodes (OLEDs) , photovoltaics , and sensors . Further research into the fluorescence and phosphorescence properties of this compound and its derivatives is warranted.
In the realm of chemical biology, this compound could be functionalized to create chemical probes and labeling agents . These tools could be used to study biological processes in living cells, to identify the binding partners of the compound, and to visualize its subcellular localization.
Interdisciplinary Research Synergies in Indazole Chemistry
The future of research on this compound will undoubtedly be shaped by interdisciplinary collaborations. The synergy between synthetic chemists, computational chemists, biologists, and materials scientists will be crucial for unlocking the full potential of this compound.
The integration of high-throughput synthesis with in silico screening and biological evaluation will enable the rapid identification of lead compounds and the optimization of their properties. This iterative cycle of design, synthesis, and testing is at the heart of modern drug discovery.
Furthermore, collaborations between academic researchers and industry partners will be essential for translating basic research findings into tangible applications, whether in the form of new therapeutics, advanced materials, or innovative research tools. The rich and diverse chemistry of indazoles provides a fertile ground for such synergistic endeavors. ijsdr.orgaustinpublishinggroup.com
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., methoxy δ 3.74 ppm, indazole protons δ 6.5–8.6 ppm) and confirms regioselectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 335.1497) .
- TLC monitoring : Rf values (e.g., 0.33–0.49 in EtOAc:hexanes) assess reaction progress .
- Degradation analysis : Stability under varying pH/temperature can be tracked via HPLC to ensure compound integrity during storage .
How can researchers address contradictory bioactivity data for this compound across different assays?
Advanced
Contradictions often arise from:
- Assay conditions : Variability in cell lines (e.g., cancer vs. normal), incubation times, or metabolite interference (e.g., glucuronidation reducing activity) .
- Solution stability : Degradation products (e.g., oxidized forms) may confound results. Pre-screen compounds via LC-MS to confirm stability .
- Dosage calibration : Use molarity-based dosing instead of mass/volume to account for molecular weight variations in analogs .
What structure-activity relationship (SAR) strategies enhance the pharmacological profile of this compound derivatives?
Q. Advanced
- Methoxy position : Moving the methoxy group from C6 to C5 alters electron density, affecting receptor binding (e.g., AMPA receptor antagonism) .
- Substituent engineering : Introducing triazole or acetamide groups improves solubility and bioavailability. For example, 3-(2-aminoethyl) substitutions enhance blood-brain barrier penetration .
- Bioisosteric replacement : Replace the hydroxyl group with fluorine to reduce metabolic clearance while retaining hydrogen-bonding capacity .
How should researchers handle the compound’s instability in long-term biological assays?
Q. Basic
- Storage : Lyophilize and store at −80°C under argon to prevent oxidation. Avoid repeated freeze-thaw cycles .
- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA to minimize aggregation .
- Real-time monitoring : Incorporate stability checkpoints using UV-Vis spectroscopy (λmax ~280 nm) during assays .
What methodologies reconcile discrepancies between in vitro potency and in vivo efficacy of this compound analogs?
Q. Advanced
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., glucuronide conjugates) using LC-MS/MS .
- Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) to adjust dosing regimens .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability in vivo .
How can computational modeling guide the design of this compound derivatives with improved target selectivity?
Q. Advanced
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like HSF1 or mGluR5. Focus on hydrophobic pockets accommodating the methoxy group .
- MD simulations : Analyze ligand-receptor dynamics over 100 ns to identify stable binding conformations .
- ADMET prediction : Tools like SwissADME forecast absorption and toxicity risks, prioritizing analogs with optimal LogP (2–3) and low hERG inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
